molecular formula C10H10N2O3 B14909335 2-(4-cyanophenoxy)-N-methoxyacetamide

2-(4-cyanophenoxy)-N-methoxyacetamide

Cat. No.: B14909335
M. Wt: 206.20 g/mol
InChI Key: XVLIZLDWSIXTKR-UHFFFAOYSA-N
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Description

2-(4-cyanophenoxy)-N-methoxyacetamide is an organic compound with the molecular formula C10H10N2O3 It is characterized by the presence of a cyanophenoxy group and a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenoxy)-N-methoxyacetamide typically involves the reaction of 4-cyanophenol with N-methoxyacetamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-cyanophenol is replaced by the methoxyacetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenoxy)-N-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-cyanophenoxy)-N-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N-methoxyacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-cyanophenoxy)-N-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanophenoxy group provides a site for further chemical modifications, while the methoxyacetamide group enhances its solubility and stability. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(4-cyanophenoxy)-N-methoxyacetamide

InChI

InChI=1S/C10H10N2O3/c1-14-12-10(13)7-15-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,12,13)

InChI Key

XVLIZLDWSIXTKR-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)COC1=CC=C(C=C1)C#N

Origin of Product

United States

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